m-PEG8-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

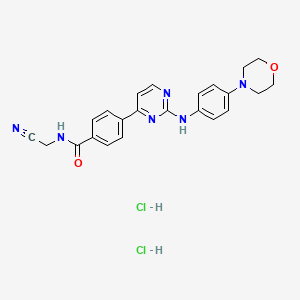

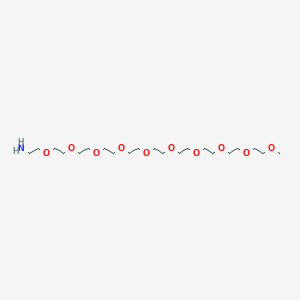

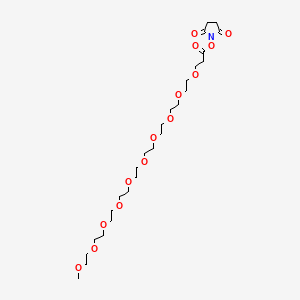

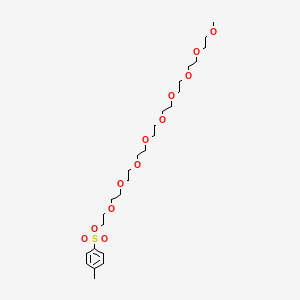

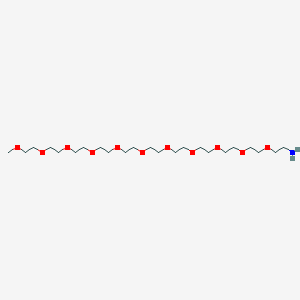

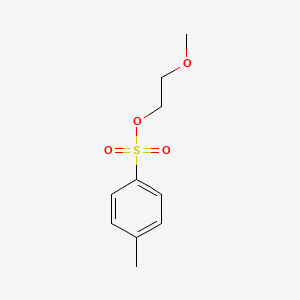

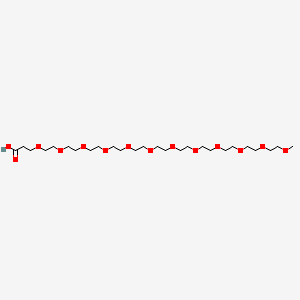

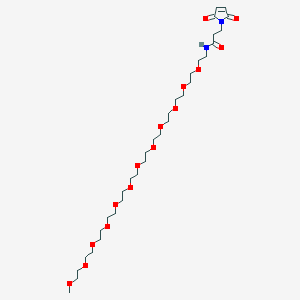

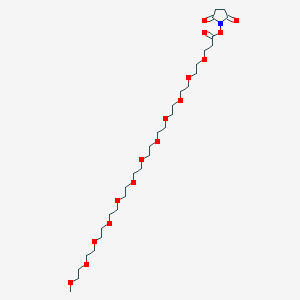

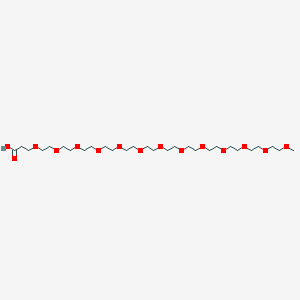

M-PEG8-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 8 unit polyethylene glycol (PEG) linker compound, employed in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of m-PEG8-NHS ester involves the activation of the NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of m-PEG8-NHS ester is C22H39NO12 . It is a PEG linker containing an NHS ester . The unbranched, hydrophilic, discrete-length molecules have the form Methyl-PEGn-NHS Ester, where the subscript ‘n’ denotes 4, 8, 12, or 24 ethylene glycol units .Chemical Reactions Analysis

The NHS ester of m-PEG8-NHS ester is activated and can efficiently PEGylate primary amines at pH 7-9 . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .Physical And Chemical Properties Analysis

M-PEG8-NHS ester is a colorless to slightly yellow clear liquid . It has a molecular weight of 509.55 . It is stored under inert gas at a temperature below 0°C . It is soluble in DMSO, DCM, and DMF .科学的研究の応用

Protein PEGylation

m-PEG8-NHS ester is used for the PEGylation of proteins . PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to proteins, which can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, and decrease its antigenicity or potential toxicity .

Amine Surface PEGylation

This compound is used to PEGylate amine surfaces . The NHS ester is spontaneously reactive with primary amines, providing for efficient PEGylation of amine-containing molecules or surfaces .

Adding Inert Mass to Proteins

m-PEG8-NHS ester is used to add inert mass to proteins, immunogens, drug compounds, and probes . This can help improve the solubility of these substances, decrease their aggregation, and protect them from proteolysis .

Improving Solubility of Proteins or Peptides

The hydrophilic PEG spacer in m-PEG8-NHS ester increases solubility in aqueous media . This can decrease the aggregation of proteins or peptides without affecting their function .

Protection from Proteolysis

m-PEG8-NHS ester can protect proteins from proteolysis . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids, and PEGylation can protect proteins from this process .

Reducing Immunogenicity

m-PEG8-NHS ester can reduce the immunogenicity of proteins . Immunogenicity is the ability of a particular substance to provoke an immune response in the body. PEGylation can mask proteins from causing an immunogenic response .

作用機序

Target of Action

The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

m-PEG8-NHS ester contains an NHS ester group that is highly reactive with primary amines. This reactivity allows m-PEG8-NHS ester to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .

Biochemical Pathways

The action of m-PEG8-NHS ester primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, m-PEG8-NHS ester can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of m-PEG8-NHS ester are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.

Result of Action

The result of m-PEG8-NHS ester’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in m-PEG8-NHS ester can also reduce the aggregation of labeled proteins stored in solution .

Action Environment

The action of m-PEG8-NHS ester can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of m-PEG8-NHS ester can be affected by temperature, as it is typically stored at -20°C .

将来の方向性

M-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) , indicating its potential in the field of drug delivery systems. It is also used in the PEGylation of proteins, peptides, and other amine-containing molecules or surfaces , suggesting its future applications in bioconjugation and pharmaceutical development.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNTYBFTKFSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679824 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-NHS ester | |

CAS RN |

756525-90-3 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。